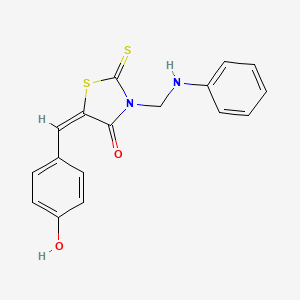
Distearyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distearyl succinate is an organic compound classified as an ester, formed from the reaction between stearic acid and succinic acid. It is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a plasticizer in polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Distearyl succinate is typically synthesized through the esterification of stearic acid with succinic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and succinic acid are combined in the presence of an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Distearyl succinate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and succinic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst like sodium methoxide.
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of various oxidized products.
Major Products Formed:
Hydrolysis: Stearic acid and succinic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Distearyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties, aiding in skin barrier repair and hydration.
Industry: Utilized in the production of cosmetics, such as lotions and creams, for its moisturizing effects.
Mechanism of Action
The mechanism of action of distearyl succinate involves its interaction with lipid membranes. As an ester of stearic acid, it integrates into lipid bilayers, enhancing membrane fluidity and stability. This property is particularly beneficial in cosmetic formulations, where it helps to maintain skin hydration and barrier function.
Comparison with Similar Compounds
Dimethyldioctadecylammonium chloride: Another compound with long-chain hydrocarbon groups, used as a surfactant and in fabric softeners.
Acylglycerols of myristic acid: Similar in structure, these compounds are used for effective delivery of bioactive molecules.
Uniqueness: Distearyl succinate stands out due to its dual functionality as both a plasticizer and an emollient. Its ability to enhance the flexibility of polymers while also providing moisturizing benefits in cosmetic formulations makes it a versatile compound in various applications.
Properties
CAS No. |
26720-12-7 |
|---|---|
Molecular Formula |
C40H78O4 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
dioctadecyl butanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
KYZQKJZPHLFERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


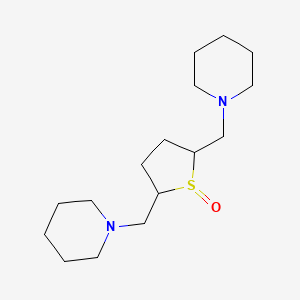
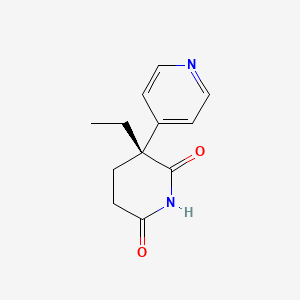
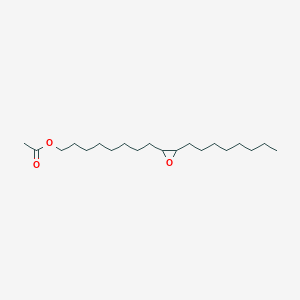
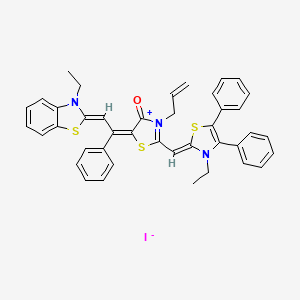
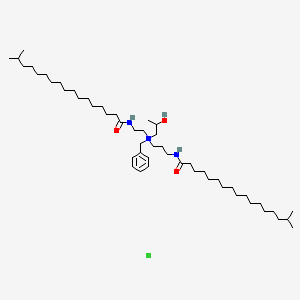
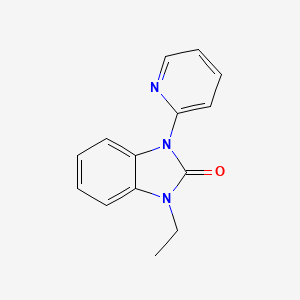
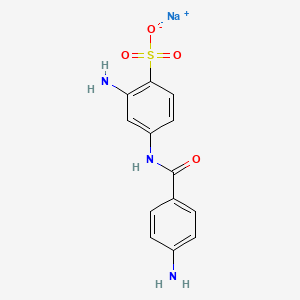
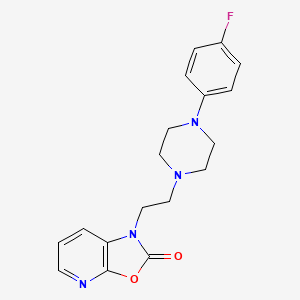
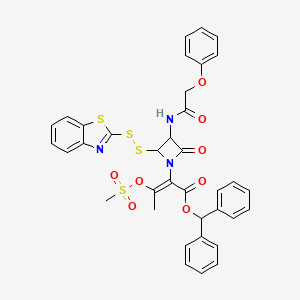
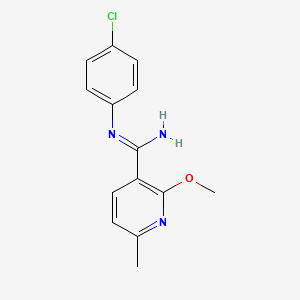
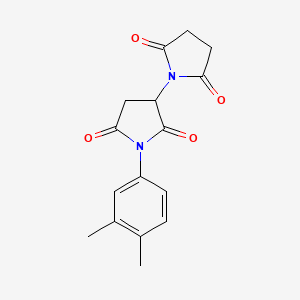
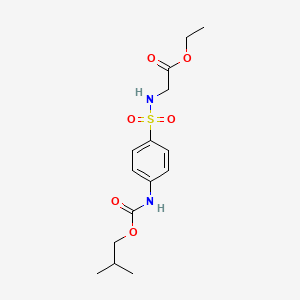
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
